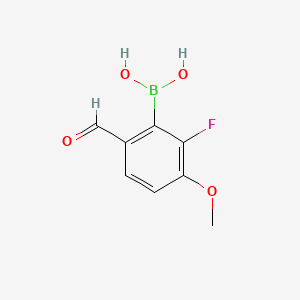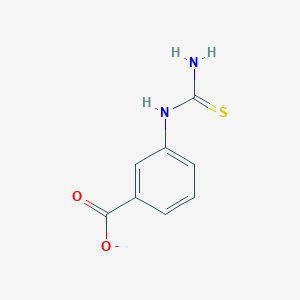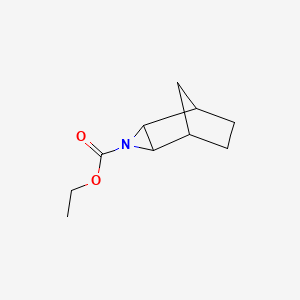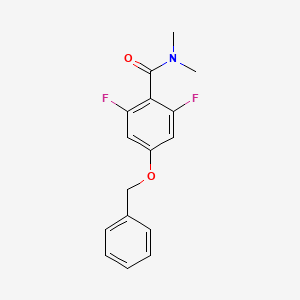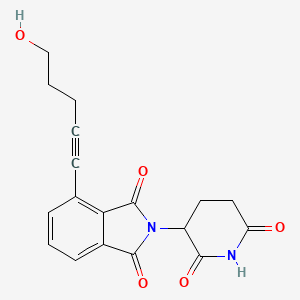
Thalidomide-propargyl-C2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-propargyl-C2-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is particularly notable for its use in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by hijacking the cell’s natural protein degradation machinery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-propargyl-C2-OH typically involves the functionalization of thalidomide with a propargyl group. This is achieved through a series of chemical reactions, including nucleophilic substitution and click chemistry. The propargyl group is introduced to the thalidomide molecule using propargyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Thalidomide-propargyl-C2-OH undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide.
Reduction: The nitro group in thalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like potassium carbonate and solvents like dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Thalidomide-propargyl-C2-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Integral in the development of PROTACs for targeted cancer therapy.
Industry: Utilized in the production of specialized pharmaceuticals and research chemicals
作用機序
Thalidomide-propargyl-C2-OH exerts its effects by binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is particularly useful in the targeted degradation of disease-related proteins, making it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
Lenalidomide: Another thalidomide derivative with similar protein-degrading properties.
Pomalidomide: Known for its enhanced potency and reduced side effects compared to thalidomide.
Iberdomide: A newer derivative with improved efficacy in certain therapeutic applications.
Uniqueness
Thalidomide-propargyl-C2-OH is unique due to its propargyl functional group, which allows for “click” chemistry applications. This makes it particularly versatile in the synthesis of PROTACs and other complex molecules, providing a distinct advantage over other thalidomide derivatives .
特性
分子式 |
C18H16N2O5 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-(5-hydroxypent-1-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c21-10-3-1-2-5-11-6-4-7-12-15(11)18(25)20(17(12)24)13-8-9-14(22)19-16(13)23/h4,6-7,13,21H,1,3,8-10H2,(H,19,22,23) |
InChIキー |
SGOLJVKQEMOLBV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


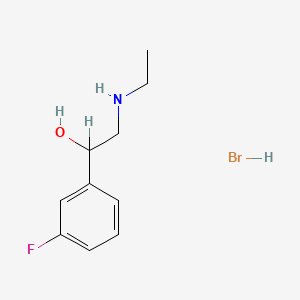
![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)

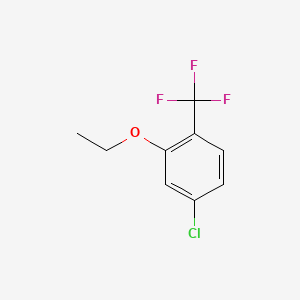
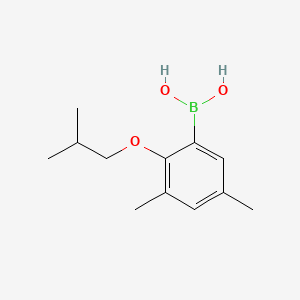
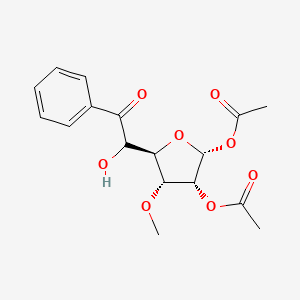

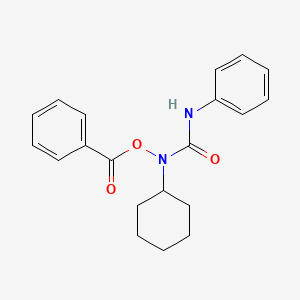
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)
